Cas no 1215969-52-0 (1-(3,4-Diaminophenyl)-2-morpholinoethanone)

1-(3,4-Diaminophenyl)-2-morpholinoethanone is a specialized aromatic compound featuring both diamine and morpholino functional groups, making it a versatile intermediate in organic synthesis. Its structure, combining an electron-rich aromatic core with a morpholine-substituted ketone, enables applications in pharmaceuticals, agrochemicals, and advanced material science. The presence of two amine groups enhances reactivity for further derivatization, such as in the synthesis of heterocycles or polymer precursors. The morpholine moiety contributes to solubility and stability, facilitating its use in complex reaction systems. This compound is particularly valuable for researchers developing novel bioactive molecules or functional materials requiring precise molecular tuning.
1-(3,4-Diaminophenyl)-2-morpholinoethanone structure
1215969-52-0 structure
Product name:1-(3,4-Diaminophenyl)-2-morpholinoethanone
CAS No:1215969-52-0
MF:C12H17N3O2
MW:235.282282590866
MDL:MFCD14536581
CID:1216713
PubChem ID:82052567

1-(3,4-Diaminophenyl)-2-morpholinoethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-diaminophenyl)-2-morpholino-ethanone
    • 1215969-52-0
    • 1-(3,4-diaminophenyl)-2-morpholin-4-ylethanone
    • AB90508
    • 1-(3,4-diaMinophenyl)-2-Morpholinoethanone
    • 1-(3,4-diaminophenyl)-2-(morpholin-4-yl)ethan-1-one
    • 1-(3,4-Diaminophenyl)-2-morpholinoethanone
    • MDL: MFCD14536581
    • Inchi: InChI=1S/C12H17N3O2/c13-10-2-1-9(7-11(10)14)12(16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13-14H2
    • InChI Key: NHNQTYFDVRYDOC-UHFFFAOYSA-N
    • SMILES: C1COCCN1CC(=O)C2=CC(=C(C=C2)N)N

Computed Properties

  • Exact Mass: 235.132076794g/mol
  • Monoisotopic Mass: 235.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.6Ų
  • XLogP3: -0.1

1-(3,4-Diaminophenyl)-2-morpholinoethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D186230-25mg
1-(3,4-Diaminophenyl)-2-morpholinoethanone
1215969-52-0
25mg
$ 140.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539669-1g
1-(3,4-Diaminophenyl)-2-morpholinoethan-1-one
1215969-52-0 98%
1g
¥21451.00 2024-08-09
TRC
D186230-50mg
1-(3,4-Diaminophenyl)-2-morpholinoethanone
1215969-52-0
50mg
$ 235.00 2022-06-05
Advanced ChemBlocks
O29392-5G
1-(3,4-diaminophenyl)-2-morpholinoethanone
1215969-52-0 95%
5G
$3,900 2023-09-15
Advanced ChemBlocks
O29392-1G
1-(3,4-diaminophenyl)-2-morpholinoethanone
1215969-52-0 95%
1G
$1,550 2023-09-15

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